molecular formula C12H22N2O2S B6472694 N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640835-93-2

N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6472694
CAS No.: 2640835-93-2
M. Wt: 258.38 g/mol
InChI Key: HMRAHZMIIYMNHY-UHFFFAOYSA-N
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Description

N-[1-(Cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a cyclopropylmethyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position. Its structural uniqueness lies in the combination of a rigid cyclopropane ring system and a semi-flexible piperidine scaffold, which may confer distinct physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c15-17(16,12-5-6-12)13-11-2-1-7-14(9-11)8-10-3-4-10/h10-13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRAHZMIIYMNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide typically involves the reaction of cyclopropylmethylamine with piperidine-3-sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted amines or thiols.

Scientific Research Applications

Chemistry

N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Employing lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution Reactions : Facilitating nucleophilic substitutions with alkyl halides.

Biology

In biological studies, this compound can act as a tool to investigate enzyme mechanisms or receptor interactions. Its ability to modulate biological pathways makes it a candidate for:

  • Drug Discovery : Targeting specific pathways in disease models.
  • Mechanistic Studies : Understanding the role of sulfonamides in biological systems.

Medicine

The therapeutic potential of this compound is significant, particularly as:

  • MDM2 Inhibitors : Compounds similar to this have been identified as inhibitors of the MDM2 protein, which is involved in cancer progression. This opens avenues for developing anti-cancer therapies targeting tumors with MDM2 overexpression .

Case Study 1: MDM2 Inhibition

A study highlighted the efficacy of piperidine derivatives, including this compound, as potential MDM2 inhibitors in cancer therapy. These compounds demonstrated significant activity against various cancer cell lines, suggesting their role in therapeutic strategies against malignancies such as acute myeloid leukemia and astrocytoma .

Case Study 2: Biological Mechanisms

Research into the interaction of this compound with specific receptors has provided insights into its mechanism of action. The compound has been shown to modulate signaling pathways relevant to neurodegenerative diseases, indicating its potential for developing neuroprotective agents.

Data Tables

Application Area Potential Uses Key Findings
ChemistryBuilding block for complex synthesisVersatile reactivity; useful in various organic reactions
BiologyEnzyme mechanism studies; receptor interactionsModulates specific biological pathways
MedicineCancer therapy; neuroprotective agentsEffective MDM2 inhibitor; potential in treating malignancies

Mechanism of Action

The mechanism of action of N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide with structurally related sulfonamide derivatives from a European patent application (EP Bulletin 2022/06). Key differences in core scaffolds, substituents, and hypothesized pharmacological implications are outlined.

Structural Comparison

Compound Name Core Structure Key Substituents Hypothesized Impact
This compound Piperidine Cyclopropylmethyl, cyclopropanesulfonamide Enhanced metabolic stability due to cyclopropane rings; moderate conformational flexibility.
N-(4-(3-allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Bicyclo[2.2.2]octane Allyl, imidazo-pyrrolo-pyrazine High rigidity may improve target binding but reduce solubility. Allyl group increases oxidation risk.
N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Pyrrolidine Imidazo-pyrrolo-pyrazine Smaller ring size (pyrrolidine) may enhance steric hindrance, affecting receptor access.
N-(4-(3-propyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Bicyclo[2.2.2]octane Propyl, imidazo-pyrrolo-pyrazine Propyl substituent may improve lipophilicity (higher LogP) but reduce metabolic stability vs. cyclopropyl.

Pharmacological and Pharmacokinetic Considerations

  • Cyclopropane vs. Allyl/Propyl Substituents : The cyclopropyl groups in the target compound likely confer greater metabolic stability compared to allyl (prone to oxidation) or linear alkyl chains (e.g., propyl) .
  • However, reduced rigidity may lower binding affinity for certain targets.
  • Solubility : Pyrrolidine-based analogs (e.g., the third compound in the table) may exhibit higher aqueous solubility due to smaller ring size and increased polarity.

Biological Activity

N-[1-(Cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications and unique biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H22N2O2S\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

The compound features a piperidine ring substituted with a cyclopropylmethyl group and a cyclopropanesulfonamide moiety, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways. Research indicates that it may function as an inhibitor of the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. By inhibiting MDM2, the compound could potentially enhance p53 activity, leading to increased apoptosis in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • MDM2 Inhibition : The compound has been identified as a potent MDM2 inhibitor, which can lead to enhanced p53-mediated apoptosis in various cancer cell lines .
  • Cell Cycle Arrest : In vitro studies have shown that treatment with this compound results in cell cycle arrest at the G1 phase, suggesting its potential role in cancer therapy .

Selective Binding Affinity

The compound exhibits selective binding affinity towards certain receptors, which may contribute to its therapeutic effects. For example, it has been shown to interact with cannabinoid receptors, although further studies are needed to elucidate the full extent of these interactions .

Research Findings and Case Studies

Recent research has provided insights into the biological activity of this compound:

StudyFindings
Identified as an MDM2 inhibitor; enhances p53 activity leading to apoptosis.
Induces cell cycle arrest in cancer cell lines; potential for anticancer therapy.
Exhibits selective binding to cannabinoid receptors; implications for pain management.

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